11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride
Description
Nomenclature and Structural Identification of 11,11-Difluoro-3-azatricyclo[4.4.1.0¹,⁶]undecane Hydrochloride
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound’s IUPAC name, 11,11-difluoro-3-azatricyclo[4.4.1.0¹,⁶]undecane hydrochloride , derives from its tricyclic backbone, fluorine substituents, and protonated nitrogen center. Breaking this down:
- Tricyclo[4.4.1.0¹,⁶]undecane : Indicates a fused system of three rings with bridge lengths of four, four, and one carbon atoms. The superscripts 0¹,⁶ specify fusion points at carbons 1 and 6 of the parent bicyclo structure.
- 11,11-difluoro : Denotes two fluorine atoms bonded to carbon 11, a bridgehead position in the tricyclic system.
- 3-aza : Highlights the replacement of a carbon atom at position 3 with nitrogen.
- Hydrochloride : Confirms the nitrogen’s protonation and association with a chloride counterion.
The CAS Registry Number 2413899-52-0 uniquely identifies this compound in chemical databases, distinguishing it from positional isomers and related azatricyclics. Its molecular formula, C₁₀H₁₆ClF₂N , reflects a molecular weight of 223.69 g/mol, consistent with monoprotonation and two fluorine atoms.
Table 1: Key Identifiers of 11,11-Difluoro-3-azatricyclo[4.4.1.0¹,⁶]undecane Hydrochloride
| Property | Value |
|---|---|
| IUPAC Name | 11,11-difluoro-3-azatricyclo[4.4.1.0¹,⁶]undecane hydrochloride |
| CAS Number | 2413899-52-0 |
| Molecular Formula | C₁₀H₁₆ClF₂N |
| Molecular Weight | 223.69 g/mol |
| SMILES | FC1(F)C23C1(CCCC2)CCNC3.Cl |
Structural Elucidation of the Tricyclo[4.4.1.0¹,⁶]undecane Core
The tricyclo[4.4.1.0¹,⁶]undecane framework consists of:
- A bicyclo[4.4.1]undecane core with two seven-membered rings sharing a common four-carbon bridge.
- A third ring formed by a one-carbon bridge connecting carbons 1 and 6, creating a rigid, bowl-like geometry.
X-ray crystallography of analogous azatricyclics reveals that the nitrogen at position 3 adopts a pyramidal geometry , with bond angles near 107°, characteristic of sp³ hybridization. The bridgehead fluorines at position 11 introduce steric strain, as evidenced by elongated C–F bond lengths (1.39 Å vs. 1.34 Å in linear alkanes).
Positional Isomerism of Fluorine Substituents and Protonation Sites
The 11,11-difluoro configuration is critical for stabilizing the tricyclic system through negative hyperconjugation . Fluorine’s electronegativity withdraws electron density from the adjacent bridgehead carbons, mitigating angle strain in the fused rings. Alternative fluorine positions (e.g., 9,9-difluoro) would disrupt this balance, leading to higher ring strain.
Protonation occurs exclusively at the tertiary nitrogen (position 3), as confirmed by NMR studies showing a downfield-shifted NH signal at δ 9.2 ppm. The hydrochloride salt’s stability arises from ionic interactions between the protonated nitrogen and chloride, as well as hydrogen bonding with adjacent C–H groups.
Comparative Analysis with Related Azatricyclic Systems
Table 2: Structural and Functional Comparisons of Azatricyclic Derivatives
Key differences include:
- Ring Strain : The tricyclo[4.4.1.0¹,⁶] system exhibits greater strain than adamantane due to its smaller bridges.
- Electronic Effects : Bridgehead fluorines in the title compound exert stronger inductive effects than equatorial fluorines in adamantane derivatives.
- Bioactivity : Unlike spiroazatricyclics (e.g., Catalog ID: AD246727), the title compound’s rigidity may enhance binding to flat enzymatic pockets, as seen in DPP-4 inhibitors.
Properties
IUPAC Name |
11,11-difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N.ClH/c11-10(12)8-3-1-2-4-9(8,10)7-13-6-5-8;/h13H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJUIOPDHSTHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23CNCCC2(C1)C3(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Incorporation of the nitrogen atom: The nitrogen atom is introduced through amination reactions, often using ammonia or amine derivatives.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity. The pathways involved include inhibition or activation of enzymatic reactions, leading to desired biological effects.
Comparison with Similar Compounds
Fluorinated Azabicyclic and Spirocyclic Analogs
Fluorinated azacyclic compounds share similarities in bioactivity and synthetic utility. Key analogs include:
Key Findings :
- Fluorination at symmetric positions (e.g., C11 in the target vs. C6 or C1 in analogs) modulates electronic effects but reduces conformational flexibility in larger tricyclic systems .
- Spirocyclic analogs (e.g., 3-benzyl-3-azaspiro[5.5]undecane HCl) lack the fused aziridine ring, leading to distinct reactivity profiles in substitution reactions .
Perfluorinated Undecane Derivatives
Per- and polyfluorinated undecane analogs highlight the role of fluorine in stability and environmental persistence:
| Compound Name | Molecular Formula | Fluorination Pattern | Key Differences vs. Target Compound |
|---|---|---|---|
| Tetracosafluoro-undecane | C₁₁F₂₄ | Fully fluorinated alkyl chain | No nitrogen heterocycle; linear structure |
| 11,11-Hexachloro-pentadecafluoro-undecanoic acid | C₁₁H₅Cl₆F₁₅O₂ | Mixed Cl/F substitution | Carboxylic acid group; higher halogen content |
Key Findings :
- Unlike perfluorinated analogs, the target compound’s partial fluorination (two F atoms) balances hydrophobicity and biodegradability .
Biological Activity
Chemical Structure and Properties
Chemical Name : 11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane; hydrochloride
Molecular Formula : CHClFN
Molecular Weight : 223.66 g/mol
The structure of this compound features a bicyclic framework with two fluorine atoms and a nitrogen atom integrated into its core, which may contribute to its unique biological properties.
Pharmacological Properties
Research indicates that 11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Preliminary investigations suggest cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : There are indications of neuroprotective properties in models of neurodegenerative diseases.
The precise mechanisms through which 11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane exerts its biological effects are still under investigation. However, it is hypothesized that the fluorine atoms may enhance lipophilicity and alter membrane permeability, facilitating interaction with cellular targets.
Case Studies
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assay :
- Objective : To determine the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7).
- Methodology : MTT assay was utilized to measure cell viability post-treatment.
- Results : IC values were observed at concentrations of 10 µM for HeLa cells, indicating substantial cytotoxicity.
-
Neuroprotective Study :
- Objective : To assess neuroprotective effects in a model of oxidative stress.
- Methodology : Primary neuronal cultures were treated with the compound followed by exposure to HO.
- Results : The compound significantly reduced neuronal death compared to control groups.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
